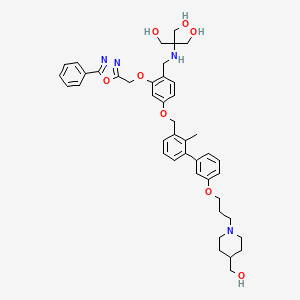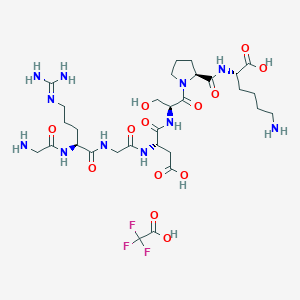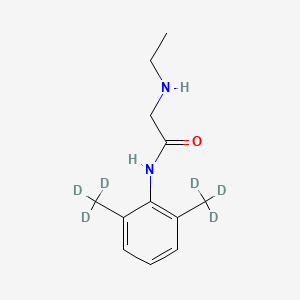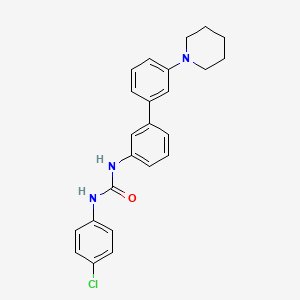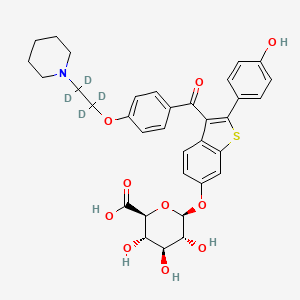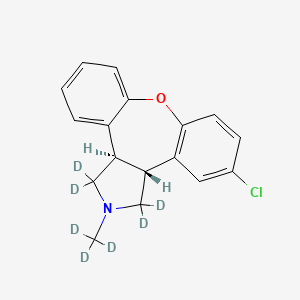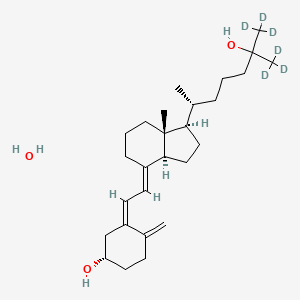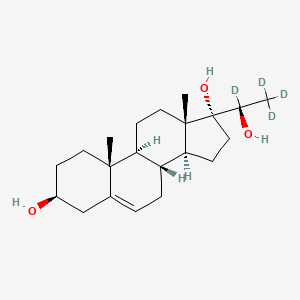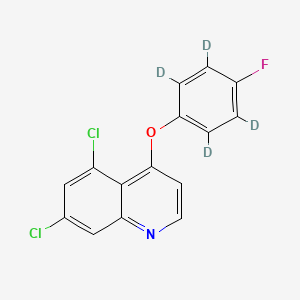
Quinoxyfen-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxyfen-d4 is a deuterium-labeled derivative of Quinoxyfen, a fungicide primarily used to control powdery mildew on various crops. The molecular formula of this compound is C15H4D4Cl2FNO, and it has a molecular weight of 312.16 g/mol . The deuterium labeling makes it a valuable tool in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxyfen-d4 involves the incorporation of deuterium atoms into the Quinoxyfen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of specific hydrogen atoms in the Quinoxyfen molecule using deuterated solvents like deuterated chloroform or methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxyfen-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield deuterated hydroquinoline compounds .
Applications De Recherche Scientifique
Quinoxyfen-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Quinoxyfen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quinoxyfen.
Industry: Applied in the development of new fungicides and in environmental monitoring to detect and quantify Quinoxyfen residues
Mécanisme D'action
Quinoxyfen-d4 exerts its effects by inhibiting the development of fungal pathogens, particularly those causing powdery mildew. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interfere with the fungal cell membrane and disrupt essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxyfen: The non-deuterated form of Quinoxyfen-d4, used as a fungicide.
Kresoxim-methyl: Another fungicide with a similar mode of action, used to control powdery mildew.
Fludioxonil: A fungicide with a different chemical structure but similar application in controlling fungal pathogens
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of Quinoxyfen .
Propriétés
Formule moléculaire |
C15H8Cl2FNO |
|---|---|
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluorophenoxy)quinoline |
InChI |
InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H/i1D,2D,3D,4D |
Clé InChI |
WRPIRSINYZBGPK-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)[2H])[2H])F)[2H] |
SMILES canonique |
C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
